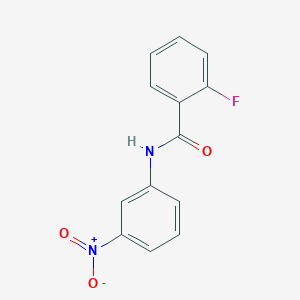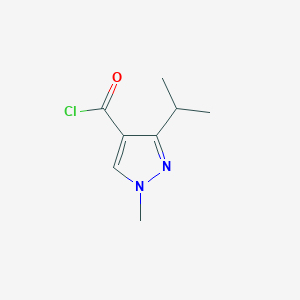![molecular formula C14H18Cl2N2O4 B11709211 Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate](/img/structure/B11709211.png)
Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate is a chemical compound with a complex structure that includes isopropyl, dichlorophenyl, and carbamate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with isocyanate to form the corresponding urea derivative. This intermediate is then reacted with isopropyl chloroformate under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride, resulting in the formation of reduced carbamate derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium hydroxide or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, coatings, and agricultural chemicals.
Mécanisme D'action
The mechanism of action of Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins by binding to their active sites, thereby altering their function. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isopropyl N-(3,4-dichlorophenyl)carbamate
- Isopropyl N-(2,4-dichlorophenyl)carbamate
- Isopropyl N-(3,5-dichlorophenyl)carbamate
Uniqueness
Isopropyl {[(3,4-dichlorophenyl)amino]carbonyl}oxy(propyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H18Cl2N2O4 |
|---|---|
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
propan-2-yl N-[(3,4-dichlorophenyl)carbamoyloxy]-N-propylcarbamate |
InChI |
InChI=1S/C14H18Cl2N2O4/c1-4-7-18(14(20)21-9(2)3)22-13(19)17-10-5-6-11(15)12(16)8-10/h5-6,8-9H,4,7H2,1-3H3,(H,17,19) |
Clé InChI |
DIXOAPTVROUTHS-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C(=O)OC(C)C)OC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methylthio)-6-nitrobenzo[d]oxazole](/img/structure/B11709129.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709137.png)
![1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11709141.png)




![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)
![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)
![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)

![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)
![2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)

